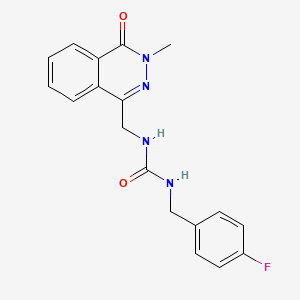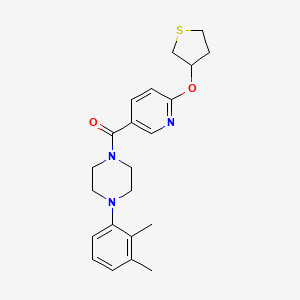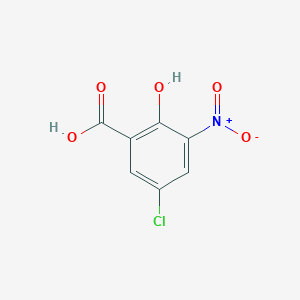
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate, also known as methoxyphenyl sulfonate (MPS), is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe for biological imaging. MPS has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive molecule for use in scientific research.
Mechanism of Action
The exact mechanism of action of MPS is not fully understood, but it is believed to involve the interaction of the sulfonate ester group with various cellular components. MPS has been found to bind to proteins and other molecules in cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPS has been found to exhibit a wide range of biochemical and physiological effects. In particular, MPS has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and gene expression. MPS has also been found to induce apoptosis, or programmed cell death, in certain types of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPS is its excellent fluorescence properties, which make it an ideal molecule for use in biological imaging studies. In addition, MPS has been found to be a highly effective reagent in organic synthesis, making it a valuable tool for synthetic chemists. However, there are also some limitations to the use of MPS in lab experiments. For example, MPS can be difficult to synthesize and purify, which can limit its availability for use in certain studies.
Future Directions
There are many potential future directions for research on MPS. One area of interest is the development of new synthesis methods for MPS that are more efficient and cost-effective. In addition, there is ongoing research into the potential use of MPS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, there is also interest in exploring the use of MPS as a tool for studying cellular signaling pathways and other biological processes.
Synthesis Methods
MPS can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing MPS involves the reaction of 4-methoxyphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques to obtain pure MPS.
Scientific Research Applications
MPS has been extensively studied for its potential use in various scientific applications. One of the most significant applications of MPS is its use as a fluorescent probe for biological imaging. MPS has been found to exhibit excellent fluorescence properties, making it an ideal molecule for use in fluorescence microscopy and other imaging techniques. In addition, MPS has also been used as a reagent in organic synthesis, where it has been found to be an effective catalyst for a variety of reactions.
properties
IUPAC Name |
(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMOCCPOUIARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)
![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)

![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)
![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)

![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)